molecular formula C5H7NO3 B8542229 4-Methyl-morpholine-2,3-dione

4-Methyl-morpholine-2,3-dione

Cat. No.: B8542229
M. Wt: 129.11 g/mol
InChI Key: UKUXKKFOPDVTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-morpholine-2,3-dione is a heterocyclic organic compound with the molecular formula C5H7NO3 It is known for its unique structure, which includes both an anhydride and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-morpholine-2,3-dione can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and formic acid. The reaction proceeds via an automatic reflux process, releasing carbon dioxide and forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-morpholine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other morpholine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different morpholine derivatives, while reduction can produce simpler amine compounds.

Scientific Research Applications

4-Methyl-morpholine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-morpholine-2,3-dione exerts its effects involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, the compound forms a dense and stable cathode-electrolyte-interface (CEI) film, which enhances the battery’s performance and longevity . The anhydride and amine functional groups play a crucial role in these interactions, facilitating the formation of stable complexes and inhibiting unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the anhydride functional group.

    4-Methylmorpholine: Similar structure but lacks the dione functionality.

    N-Methylmorpholine: Another related compound with different functional groups.

Uniqueness

4-Methyl-morpholine-2,3-dione stands out due to its combination of anhydride and amine functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions, such as in advanced battery technologies and biochemical research .

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

4-methylmorpholine-2,3-dione

InChI

InChI=1S/C5H7NO3/c1-6-2-3-9-5(8)4(6)7/h2-3H2,1H3

InChI Key

UKUXKKFOPDVTIM-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(=O)C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A round-bottom flask equipped with a PTFE-coated magnetic stir bar was charged with N-methyliminodiacetic acid (25.0 g, 170 mmol, 1.0 equiv), acetic anhydride (85 mL, ˜850 mmol, ˜5 equiv.), and pyridine (274.9 μL, 3.4 mmol, 0.02 equiv). The flask was capped with a rubber septum which was pierced with an 18 gauge needle (alternatively a reflux condensor could be used). The reaction was lowered into a preheated 70° C. oil bath and stirred until the mixture became clear and dark orange (about 1.5 h). The acetic acid, pyridine, and remaining acetic anhydride were then removed by vacuum distillation (37° C. to 42° C. at 30 Torr). The resulting brown-black liquid was azeotroped three times with toluene (50 mL) to remove residual acetic acid and then transferred to an Erlenmeyer flask. To this flask was added enough diethyl ether to dissolve the crude N-methyl morpholine dione product (˜400 mL). The resulting mixture was filtered to remove a black-brown precipitate, and the filtrate was concentrated in vacuo. The resulting pale yellow solid was then recrystallized from a minimum amount of hot diethyl ether to yield N-methyl morpholine dione (MIDA anhydride; 16.9 g, 131 mmol, 77%) as an off-white crystalline solid.
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25 g
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85 mL
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274.9 μL
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Synthesis routes and methods II

Procedure details

Following the procedure of G. Drefahl, M. Hartmann and A. Skurk, Chem. Ber. 1966, 99, diethyl oxalate (1.81 mL, 0.0133 mol) and N-methylamino-ethanol (1 g, 0.0133 mol) were dissolved in toluene(50 mL) and heated at reflux for 5 h. The reaction mixture was concentrated to dryness, triturated with ether, and the residue chromatographed (SiO2, 0-5% MeOH in CH2Cl2) to give the title compound.
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1.81 mL
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1 g
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50 mL
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